ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
Description
This compound features a benzoate ester core linked via an acetamido group to a 1-[(2-methoxyphenyl)methyl]-1H-imidazole moiety with a sulfur bridge. The 2-methoxyphenyl substituent distinguishes it from related benzimidazole or imidazole derivatives. Its synthesis likely follows multi-step protocols involving thioether formation and amide coupling, as seen in analogous compounds (e.g., Compound A21, ). Characterization methods include FT-IR, NMR, and elemental analysis .
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-21(27)16-8-10-18(11-9-16)24-20(26)15-30-22-23-12-13-25(22)14-17-6-4-5-7-19(17)28-2/h4-13H,3,14-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJRUXUGDAWGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl group, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Mode of Action
For example, benzene derivatives can undergo electrophilic aromatic substitution. In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole/Benzimidazole Ring
(a) Compound A21 (Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate)
- Key Difference : Replaces the 2-methoxyphenylmethyl group with a benzimidazole ring.
(b) Ethyl 4-(2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate (G856-1994)
- Key Difference : Substitutes 2-methoxyphenyl with 2,5-dimethylphenyl.
- Impact: Methyl groups increase hydrophobicity (MolWeight: 409.51 vs.
(c) W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)
Functional Group Modifications
(a) Sulfonyl vs. Sulfanyl Linkages
- Example : Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4)
- Key Difference : Sulfonyl (-SO₂-) replaces sulfanyl (-S-).
- Impact : Sulfonyl groups increase polarity and metabolic stability but may reduce membrane permeability compared to the thioether in the target compound .
(b) Phosphonate Derivatives
- Example : Diethyl [{4-[(1H-benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido)methyl]phosphonate
- Key Difference : Phosphonate and triazole groups replace the benzoate ester and imidazole.
- Impact : Phosphonates enhance metal-binding capacity, useful in enzyme inhibition but may reduce oral bioavailability .
Structural and Physicochemical Data Comparison
¹ Estimated based on structural analogy to G856-1994 .
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